molecular formula C7H9F3N2O B2446729 3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL CAS No. 1006469-21-1

3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL

Cat. No.: B2446729
CAS No.: 1006469-21-1
M. Wt: 194.157
InChI Key: FTXXADSGGHEIPM-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrazole: Lacks the propanol chain but shares the trifluoromethylated pyrazole core.

    3-(Trifluoromethyl)propanol: Contains the trifluoromethyl group and propanol chain but lacks the pyrazole ring.

Uniqueness

3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL is unique due to the combination of the trifluoromethylated pyrazole ring and the propanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with the individual components .

Biological Activity

3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C11H16F3N3O
Molecular Weight: 251.26 g/mol
IUPAC Name: this compound
CAS Number: 1006319-37-4

The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets, enhancing its efficacy in various applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • The compound has shown potential in inhibiting enzymes involved in various pathways, including those related to cancer and inflammation. For instance, studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
  • Modulation of Receptor Activity:
    • The trifluoromethyl group enhances binding affinity to certain receptors, thus modulating neurotransmitter systems. This is particularly relevant in the context of serotonin receptors, where fluorinated compounds have been shown to increase potency .
  • Antimicrobial Properties:
    • Research has indicated that compounds with a pyrazole structure exhibit antimicrobial activity against various pathogens. This includes both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound.

StudyFindings
Study 1 Evaluated the inhibitory effects on COX enzymes; found significant inhibition at micromolar concentrations .
Study 2 Investigated the compound's effect on serotonin uptake; demonstrated enhanced potency compared to non-fluorinated analogs .
Study 3 Assessed antimicrobial activity; reported effectiveness against Staphylococcus aureus and Escherichia coli .

Pharmacological Applications

The unique properties of this compound suggest several pharmacological applications:

  • Anti-inflammatory Drugs: Due to its ability to inhibit COX enzymes, this compound could be developed into anti-inflammatory medications.
  • Antidepressants: Given its interaction with serotonin receptors, there is potential for use in treating mood disorders.
  • Antimicrobial Agents: Its demonstrated efficacy against bacteria positions it as a candidate for developing new antibiotics.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c8-7(9,10)6-2-4-12(11-6)3-1-5-13/h2,4,13H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXXADSGGHEIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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